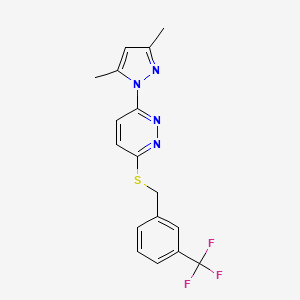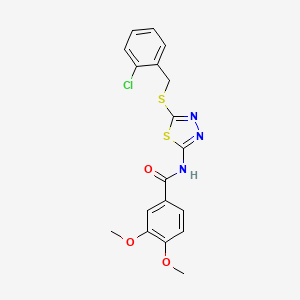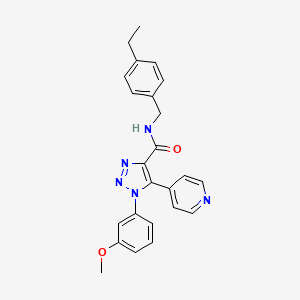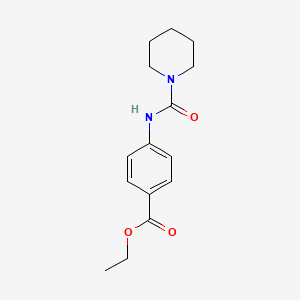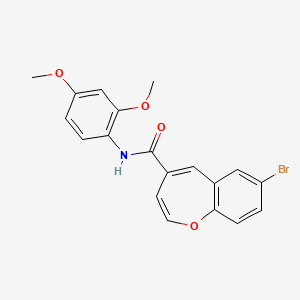![molecular formula C13H12BrN3O2S B2484795 2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899944-29-7](/img/structure/B2484795.png)
2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide often involves multi-step processes, including S-alkylation and acylation reactions. For instance, compounds with related structures have been synthesized through the S-alkylation of 1,3,4-oxadiazole derivatives, followed by reactions with chloroacetyl chloride or other electrophiles to introduce the desired functional groups (Nayak et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is often characterized using techniques such as IR, NMR, and mass spectral data. These methods provide detailed information about the compound's functional groups, molecular geometry, and electronic structure (Subasri et al., 2016).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, including ring closure reactions and substitutions, which are crucial for their synthesis and modification. The reactivity towards different reagents and conditions highlights the versatile chemical properties of such compounds (Siddiqui et al., 2014).
Physical Properties Analysis
The physical properties of 2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide and related compounds, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are typically assessed using crystallography and thermal analysis techniques (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are central to understanding the potential applications of these compounds. Studies often focus on the interaction with enzymes, receptors, or microbial organisms to evaluate their biological activities and potential as therapeutic agents (Shukla et al., 2012).
Applications De Recherche Scientifique
Antimicrobial Properties
2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide has shown potential in the realm of antimicrobial research. Various studies have indicated the synthesis of compounds with similar structures that exhibited promising results against both bacterial and fungal infections. For instance, Darwish et al. (2014) synthesized heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating significant in vitro antibacterial and antifungal activities (Darwish et al., 2014). Similarly, Siddiqui et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which were identified as potential anti-bacterial agents (Siddiqui et al., 2014).
Anticancer Activity
The compound and its derivatives have been explored for their potential anticancer activities. Zyabrev et al. (2022) synthesized a series of 4-arylsulfonyl-1,3-oxazoles, including a compound similar in structure to 2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, which exhibited high activity against specific cancer cell lines (Zyabrev et al., 2022). Furthermore, Baviskar et al. (2013) synthesized derivatives of thiazolidin-4-one, which displayed antimicrobial activity and potential for anticancer properties (Baviskar et al., 2013).
Enzyme Inhibition and Molecular Docking
Several studies have also focused on enzyme inhibition and molecular docking. Yushyn et al. (2022) discussed the synthesis of a hybrid molecule with 1,3,4-thiadiazole, showing anticancer properties through enzyme inhibition (Yushyn et al., 2022). Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, exploring their antioxidant activity through molecular docking studies (Chkirate et al., 2019).
Analgesic and Anti-Inflammatory Properties
The potential analgesic and anti-inflammatory properties of similar compounds have been investigated. Nayak et al. (2014) synthesized heterocyclic acetamide derivatives, showing significant anti-inflammatory and analgesic activities (Nayak et al., 2014).
Propriétés
IUPAC Name |
2-[4-(4-bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c1-8-6-9(2-3-10(8)14)17-5-4-16-12(13(17)19)20-7-11(15)18/h2-6H,7H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOYNOKZOHHGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C(C2=O)SCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

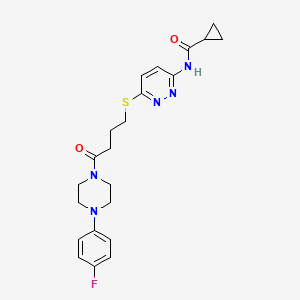
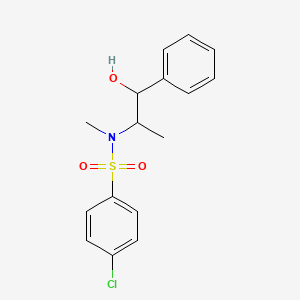
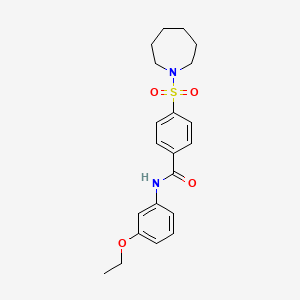
![N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide](/img/structure/B2484718.png)
![N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2484719.png)
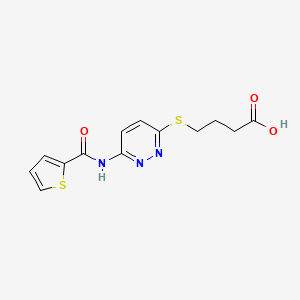
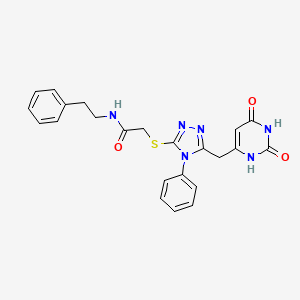
![Methyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2484725.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)
